molecular formula C10H11FO2 B13321047 2-(4-Fluoro-2-methylphenyl)propanoic acid

2-(4-Fluoro-2-methylphenyl)propanoic acid

Cat. No.: B13321047
M. Wt: 182.19 g/mol
InChI Key: ZASFCVUMQZYMIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluoro-2-methylphenyl)propanoic acid is a fluorinated aromatic compound that serves as a valuable building block in organic and medicinal chemistry research. The synergistic presence of the lipophilic methyl substituent and the strongly electron-withdrawing fluorine atom on the phenyl ring makes this acid a versatile precursor for synthesizing more complex molecules. Its structure is closely related to other researched compounds such as 2-(4-Fluoro-2-methylphenyl)-2-methylpropanoic acid and various secondary alcohols derived from similar scaffolds . Research Applications and Value: This compound is primarily investigated as a key intermediate in scientific research. Its applications include: - Medicinal Chemistry: The structure is a common pharmacophore found in compounds studied for their biological activity. It can be used as a precursor in the development of potential therapeutic agents, similar to fluorinated analogs explored in antidepressant research . - Agrochemical Development: The physicochemical properties imparted by the fluorine and methyl groups make it a candidate for use as an intermediate in the synthesis of specialty chemicals for industrial applications . - Chemical Synthesis: The carboxylic acid functional group allows for further derivatization into amides, esters, and other derivatives, enabling the exploration of structure-activity relationships (SAR) . Mechanism of Action: As a synthetic intermediate, 2-(4-Fluoro-2-methylphenyl)propanoic acid itself does not have a specific mechanism of action. Its research value is derived from its integration into larger molecular frameworks. The fluorine atom can significantly alter a molecule's electronic distribution, metabolic stability, and bioavailability, while the carboxylic acid group provides a handle for conjugation . The biological activity of any final compound will be unique to its specific structure and molecular target. Notice: This product is intended for research purposes only and is strictly not for human or veterinary diagnostic or therapeutic use .

Properties

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

2-(4-fluoro-2-methylphenyl)propanoic acid

InChI

InChI=1S/C10H11FO2/c1-6-5-8(11)3-4-9(6)7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)

InChI Key

ZASFCVUMQZYMIH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)C(C)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 2 4 Fluoro 2 Methylphenyl Propanoic Acid

General Synthetic Routes and Strategies

General strategies for the synthesis of 2-(4-fluoro-2-methylphenyl)propanoic acid focus on the formation of the key carbon-carbon bonds to assemble the arylpropanoic acid framework. These methods often involve multi-step sequences starting from readily available aromatic precursors.

Friedel-Crafts Acylation and Alkylation in Propanoic Acid Synthesis

Friedel-Crafts reactions are fundamental transformations in organic chemistry for the formation of carbon-carbon bonds to aromatic rings. savemyexams.com In the context of synthesizing 2-(4-fluoro-2-methylphenyl)propanoic acid, Friedel-Crafts acylation can be a key step. This typically involves the reaction of an activated aromatic substrate with an acylating agent in the presence of a Lewis acid catalyst. organic-chemistry.org

A plausible synthetic route could commence with 1-fluoro-3-methylbenzene as the starting material. Friedel-Crafts acylation with propanoyl chloride and a Lewis acid, such as aluminum chloride (AlCl₃), would introduce the propanoyl group onto the aromatic ring. The directing effects of the fluorine and methyl substituents on the aromatic ring would influence the regioselectivity of this reaction, with the acylation product being a precursor to the desired propanoic acid. libretexts.org

Alternatively, Friedel-Crafts alkylation could be employed, although it is generally more prone to issues like polyalkylation and carbocation rearrangements.

A related approach is the Willgerodt-Kindler reaction, which can convert aryl ketones to the corresponding thioamides, which can then be hydrolyzed to carboxylic acids. organic-chemistry.orgwikipedia.orgthieme-connect.de This method offers a pathway from an aryl ketone, potentially synthesized via Friedel-Crafts acylation, to the desired arylpropanoic acid.

Reaction TypeReactantsCatalystProduct
Friedel-Crafts AcylationArene, Acyl Halide/Anhydride (B1165640)Lewis Acid (e.g., AlCl₃)Aryl Ketone
Friedel-Crafts AlkylationArene, Alkyl HalideLewis Acid (e.g., AlCl₃)Alkylarene
Willgerodt-Kindler ReactionAryl Ketone, Amine, Sulfur-Thioamide

Carboxylation and Hydrolysis Pathways for Carboxylic Acid Formation

The introduction of the carboxylic acid functional group is a crucial step in the synthesis of 2-(4-fluoro-2-methylphenyl)propanoic acid. Two common and effective methods for this transformation are the carboxylation of Grignard reagents and the hydrolysis of nitriles.

Carboxylation of Grignard Reagents: This method involves the reaction of an organomagnesium halide (Grignard reagent) with carbon dioxide. libretexts.orgyoutube.comlibretexts.org For the synthesis of the target molecule, a Grignard reagent would be prepared from a suitable haloalkane precursor, such as 1-(1-chloroethyl)-4-fluoro-2-methylbenzene. The Grignard reagent then acts as a nucleophile, attacking the electrophilic carbon of carbon dioxide. Subsequent acidification of the resulting carboxylate salt yields the desired carboxylic acid. ntu.edu.sg This method is advantageous as it adds a carbon atom to the molecule in the form of the carboxyl group.

Hydrolysis of Nitriles: The hydrolysis of a nitrile (a compound containing a -C≡N group) provides another reliable route to a carboxylic acid. weebly.comchemguide.co.uk The synthesis would first involve the preparation of the corresponding nitrile, 2-(4-fluoro-2-methylphenyl)propanenitrile. This can be achieved through various methods, such as the nucleophilic substitution of a suitable alkyl halide with a cyanide salt. The nitrile is then subjected to hydrolysis, typically under acidic or basic conditions with heating, to yield the carboxylic acid. chemistrysteps.comlibretexts.org

PathwayStarting MaterialReagentsIntermediateFinal Product
Grignard Carboxylation1-(1-Haloethyl)-4-fluoro-2-methylbenzene1. Mg, ether; 2. CO₂; 3. H₃O⁺Grignard Reagent, Carboxylate Salt2-(4-Fluoro-2-methylphenyl)propanoic acid
Nitrile Hydrolysis2-(4-Fluoro-2-methylphenyl)propanenitrileH₃O⁺ or OH⁻, heatAmide (transient)2-(4-Fluoro-2-methylphenyl)propanoic acid

Methodologies for Constructing the Aryl-Propanoic Acid Core

Beyond the classical methods, modern catalytic cross-coupling reactions offer efficient ways to construct the aryl-propanoic acid core. Palladium-catalyzed reactions, in particular, have been developed for the synthesis of profens. A concise synthesis of flurbiprofen (B1673479) has been reported utilizing successive palladium-catalyzed cross-coupling reactions. This approach can offer high efficiency and functional group tolerance.

Enantioselective Synthesis Approaches

The differential pharmacological activity of the enantiomers of 2-(4-fluoro-2-methylphenyl)propanoic acid necessitates synthetic strategies that can produce the desired (S)-enantiomer in high purity. nih.gov Enantioselective synthesis can be achieved through the use of chiral auxiliaries or asymmetric catalysis.

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct a subsequent chemical transformation in a diastereoselective manner. wikipedia.org After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

A common strategy involves the use of Evans-type oxazolidinone auxiliaries. nih.govcancer.gov The chiral auxiliary is first acylated with a suitable carboxylic acid derivative. The resulting imide can then be deprotonated to form a chiral enolate, which can undergo diastereoselective alkylation. Subsequent cleavage of the auxiliary furnishes the chiral carboxylic acid. While specific applications to 2-(4-fluoro-2-methylphenyl)propanoic acid are not extensively detailed in readily available literature, the principles of this methodology are broadly applicable to the synthesis of chiral 2-arylpropanoic acids.

Chiral Auxiliary TypeKey FeatureTypical Application
Evans OxazolidinonesForms a chiral imide, directs alkylationAsymmetric aldol (B89426) reactions, asymmetric alkylations

Asymmetric Catalysis in Phenylpropanoic Acid Production

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. Asymmetric hydrogenation is a particularly powerful tool for the synthesis of chiral 2-arylpropanoic acids. nih.gov

This approach often involves the hydrogenation of an α,β-unsaturated carboxylic acid precursor in the presence of a chiral transition metal catalyst. Chiral rhodium and ruthenium complexes with phosphine (B1218219) ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), have been shown to be highly effective for the asymmetric hydrogenation of α-aryl acrylic acids, leading to high enantiomeric excesses of the corresponding propanoic acids. rsc.orggoogle.comrsc.orgnih.govharvard.edu The specific choice of metal, ligand, and reaction conditions is crucial for achieving high enantioselectivity.

Another catalytic approach is the asymmetric hydrovinylation of a vinyl arene, followed by oxidative cleavage to the carboxylic acid. This method has been shown to produce 2-arylpropanoic acids with excellent yields and high enantioselectivity. nih.gov

Catalytic MethodCatalyst TypeSubstrate
Asymmetric HydrogenationChiral Rhodium or Ruthenium complexes (e.g., with BINAP)α-(4-fluoro-2-methylphenyl)acrylic acid
Asymmetric HydrovinylationChiral catalyst1-Fluoro-4-methyl-2-vinylbenzene

Biocatalytic Transformations and Kinetic Resolution

The synthesis of enantiomerically pure 2-(4-Fluoro-2-methylphenyl)propanoic acid often employs biocatalytic methods and kinetic resolution to separate racemic mixtures. researchgate.net Kinetic resolution through enantioselective esterification is a notable strategy. mdpi.comepa.gov This approach can effectively separate racemic 2-aryl-2-fluoropropanoic acids into their optically active carboxylic acids and corresponding esters with good to high enantiomeric excesses. researchgate.net

One documented method involves the enzymatic enantioresolution of racemic flurbiprofen using Candida antarctica lipase, which provides (S)-flurbiprofen with 91% enantiomeric excess (ee) after 84 hours, concurrently converting the substrate to (R)-flurbiprofen methyl ester. mdpi.com Another effective system for the kinetic resolution of a series of racemic 2-aryl-2-fluoropropanoic acids uses pivalic anhydride as a coupling agent, bis(α-naphthyl)methanol as an achiral alcohol, and (+)-benzotetramisole (BTM) as a chiral acyl-transfer catalyst. mdpi.comresearchgate.net This methodology provides a viable path to chiral α-fluorinated drugs that contain quaternary carbons at their α-positions. epa.govresearchgate.net

Furthermore, ene reductase enzymes have been utilized in the biocatalytic asymmetric synthesis of alkyl fluorides through the reduction of α-fluoroenones and α-fluoroenoates, showcasing the potential of biocatalysis in generating chiral fluorinated compounds. chemrxiv.org The involvement of kinetic resolution of the starting aldehydes has also been observed in the enantioselective fluorination of α-chloroaldehydes, highlighting its importance in achieving high asymmetric induction. nih.gov

Control and Assessment of Stereochemical Purity

The control and assessment of stereochemical purity are critical for chiral molecules like 2-(4-Fluoro-2-methylphenyl)propanoic acid. High-performance liquid chromatography (HPLC) is a primary technique for this purpose. A simple HPLC method has been developed for the simultaneous determination of flurbiprofen enantiomers in biological fluids. nih.gov This method utilizes a Chiralpak AD-RH column with UV detection, offering a linear calibration curve for each enantiomer and achieving a mean extraction efficiency greater than 95%. nih.gov

Direct chiral-phase HPLC methods have also been established for determining flurbiprofen and its major metabolites in plasma and urine, using a derivatized amylose (B160209) chiral stationary phase (CSP; Chiral-pak AD). researchgate.net These methods allow for the quantification of both free and conjugated forms of the analytes. researchgate.net

Nuclear magnetic resonance (NMR) spectroscopy is another powerful tool for stereochemical analysis. Flurbiprofen has been shown to exhibit the phenomenon of self-induced diastereomeric anisochronism (SIDA), where enantiomers in a scalemic mixture have different NMR chemical shifts. researchgate.netmdpi.com This effect, along with measurements of diffusion coefficients (D) and relaxation times (T1 and T2) by NMR, helps in understanding the intermolecular associations (heterochiral vs. homochiral) in different solvents, which can influence chromatographic behavior. mdpi.com

Synthesis of Chemical Precursors and Advanced Intermediates

The synthesis of 2-(4-Fluoro-2-methylphenyl)propanoic acid relies on the preparation of key precursors and advanced intermediates, including halogenated aromatics and propionate (B1217596) derivatives.

Preparation of Halogenated Aromatic Building Blocks

Halogenated aromatic compounds are fundamental building blocks for the synthesis of 2-(4-Fluoro-2-methylphenyl)propanoic acid. 2-Bromo-5-fluorotoluene (B1266450) is a key intermediate. One synthetic route to this compound involves the reaction of an appropriate arene dissolved in Freon R 113, cooled to -25°C, with a trifluoromethyl TFB reagent. chemicalbook.com After the reaction, the product is purified by silica (B1680970) gel flash chromatography. chemicalbook.com

Another approach involves the synthesis of 2-bromo-5-fluorobenzotrifluoride, an important intermediate for various chemical products. google.com A method starting from m-fluorobenzotrifluoride involves nitration, followed by catalytic hydrogenation and finally a diazotization and bromination sequence using cuprous bromide, hydrobromic acid, and sodium nitrite (B80452) to yield the target compound with high purity (>98%). google.com 2-Bromo-5-fluorobenzaldehyde can be prepared by reacting 2-bromo-5-fluorotoluene with N-bromosuccinimide. ottokemi.com

Table 1: Synthetic Routes for Halogenated Aromatic Precursors
Target CompoundStarting MaterialKey Reagents/ConditionsPurity/YieldReference
2-Bromo-5-fluorotolueneAreneTFB reagent, Freon R 113, -25°C- chemicalbook.com
2-Bromo-5-fluorobenzotrifluoridem-Fluorobenzotrifluoride1. HNO₃/H₂SO₄ 2. Raney Ni/H₂ 3. CuBr/HBr/NaNO₂>98% Purity, 76.1% Yield google.com
2-Bromo-5-fluorobenzaldehyde2-Bromo-5-fluorotolueneN-Bromosuccinimide- ottokemi.com

Role of Propanone and Propionate Intermediates in Reaction Sequences

Propanone (acetophenone) and propionate derivatives are crucial intermediates in constructing the propanoic acid side chain of the target molecule. For instance, 4'-Fluoro-2'-methylacetophenone is a direct precursor that can be elaborated into the final product. manchesterorganics.com The synthesis of related acetophenones, such as 4-methylacetophenone, can be achieved by reacting a p-tolylmagnesium halide (a Grignard reagent) with acetic anhydride in an ether solvent at low temperatures (-40°C to +10°C). google.com

A general synthetic pathway for profens can start from a substituted ketone. youtube.com The ketone is first reduced, for example with sodium borohydride (B1222165), to form an alcohol. This alcohol is then converted to a chloro-compound using HCl. The resulting chloride can form a Grignard reagent with magnesium metal, which is then carboxylated using carbon dioxide, followed by an acidic workup to yield the final propanoic acid. youtube.com

Novel intermediates, such as 2-(3-fluoro-4-nitrophenyl)-2-cyano propionic acid lower alkyl esters, have been developed for flurbiprofen synthesis. google.com These are prepared by reacting 2,4-difluoro nitrobenzene (B124822) with a lower alkyl-(2-cyano) propionate. google.com These cyano propionate intermediates offer advantages in the subsequent synthetic steps towards the final molecule. google.com

Synthesis of Related Amino Acid Analogs

The synthesis of amino acid analogs, particularly amide derivatives of 2-(4-Fluoro-2-methylphenyl)propanoic acid, has been explored to modify its properties. These amides are typically synthesized through condensation reactions between the parent carboxylic acid and a suitable amine. mdpi.com

A common method involves dissolving flurbiprofen in a solvent like dichloromethane, adding a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC), and then introducing the desired amine. mdpi.com This general procedure has been used to create a variety of flurbiprofen amides by condensing it with different substituted amines, such as 2-amino-3-methylpyridine, 2-amino-3-(trifluoromethyl)pyridine, and 2-amino-3-bromopyridine. researchgate.netnih.gov These modifications aim to introduce new biological activities or alter the pharmacokinetic profile of the parent compound. nih.gov

Table 2: Examples of Synthesized Flurbiprofen Amide Analogs
Amine ReactantResulting Amide NameReference
2-amino-3-methylpyridineFlu-AM1 nih.gov
2-amino-3-(trifluoromethyl)pyridineFlu-AM3 nih.gov
2-amino-3-bromopyridineFlu-AM4 researchgate.netnih.gov
2-amino-3-chloropyridineFlu-AM6 nih.gov
Substituted 2-phenethylaminesN-(2-phenylethyl) amides mdpi.com

Derivatization Strategies and Functional Group Transformations

The primary site for derivatization of 2-(4-Fluoro-2-methylphenyl)propanoic acid is its carboxylic acid functional group. This group can be transformed into esters and amides to create prodrugs or new chemical entities with different properties. tandfonline.comnih.gov

A key strategy is the temporary masking of the free carboxylic acid group via esterification to reduce potential gastrointestinal irritation. nih.gov Mutual prodrugs have been synthesized by forming esters with the phenolic hydroxyl groups of natural antioxidants like vanillin, thymol, umbelliferone, and sesamol. nih.gov This approach aims to create compounds that are stable in the acidic environment of the stomach but are hydrolyzed in plasma to release the active drug. nih.gov

Amide formation is another significant derivatization strategy. As detailed in section 2.3.3, condensing flurbiprofen with various amines leads to a wide range of amide analogs. mdpi.comnih.gov These transformations can lead to compounds with altered biological targets or improved therapeutic profiles. researchgate.netnih.gov For example, new flurbiprofen analogues have been synthesized with the goal of increasing inhibitory potency on Aβ42 secretion while removing anti-COX activity for potential applications in Alzheimer's disease treatment. nih.gov

Esterification and Amidation of the Carboxylic Acid Moiety

The carboxylic acid group of 2-(4-fluoro-2-methylphenyl)propanoic acid is a prime site for derivatization through esterification and amidation reactions. These transformations are fundamental in medicinal chemistry for modulating properties such as solubility, stability, and cell permeability.

Esterification:

The conversion of the carboxylic acid to an ester is typically achieved through Fischer-Speier esterification. This method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. chemguide.co.uk The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is often used, or water is removed as it is formed. chemguide.co.uk

A variety of alcohols can be employed in this reaction, leading to a wide array of esters with different alkyl or aryl substituents. The general reaction is as follows:

2-(4-Fluoro-2-methylphenyl)propanoic acid + R-OH (Alcohol) ⇌ 2-(4-Fluoro-2-methylphenyl)propanoate (Ester) + H₂O

CatalystAlcohol (R-OH)Resulting Ester
H₂SO₄MethanolMethyl 2-(4-fluoro-2-methylphenyl)propanoate
H₂SO₄EthanolEthyl 2-(4-fluoro-2-methylphenyl)propanoate
H₂SO₄IsopropanolIsopropyl 2-(4-fluoro-2-methylphenyl)propanoate

Amidation:

Amidation involves the reaction of the carboxylic acid with an amine to form an amide. This reaction typically requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a coupling additive such as N-hydroxysuccinimide (NHS) to form an active ester intermediate. This intermediate then readily reacts with the amine to yield the desired amide.

The general scheme for amidation is:

2-(4-Fluoro-2-methylphenyl)propanoic acid + Activating Agent → Activated Intermediate

Activated Intermediate + R-NH₂ (Amine) → N-substituted 2-(4-fluoro-2-methylphenyl)propanamide (Amide)

Activating AgentAmine (R-NH₂)Resulting Amide
EDC/NHSAmmonia2-(4-Fluoro-2-methylphenyl)propanamide
DCCAnilineN-phenyl-2-(4-fluoro-2-methylphenyl)propanamide
EDC/NHSCyclopentylamineN-cyclopentyl-2-(4-fluoro-2-methylphenyl)propanamide

Nucleophilic and Electrophilic Substitution Reactions on the Fluorinated Aromatic Ring

The fluorinated aromatic ring of 2-(4-fluoro-2-methylphenyl)propanoic acid is susceptible to both nucleophilic and electrophilic substitution reactions, allowing for further diversification of the molecule's structure.

Nucleophilic Aromatic Substitution (SNA_r):

The presence of the strongly electron-withdrawing fluorine atom can activate the aromatic ring towards nucleophilic attack, particularly at the position para to the fluorine atom. stackexchange.com However, in 2-(4-fluoro-2-methylphenyl)propanoic acid, the fluorine is at the 4-position. Nucleophilic substitution would be more likely if there were a strong electron-withdrawing group ortho or para to the fluorine. In the absence of such a group, harsh reaction conditions would be required to displace the fluorine. If a suitable leaving group were present at another position on the ring, the fluorine's electron-withdrawing nature would facilitate its displacement.

Electrophilic Aromatic Substitution (EAS):

The substituents on the aromatic ring, the fluorine atom and the methyl group, direct incoming electrophiles to specific positions. The methyl group is an activating group and an ortho-, para-director. The fluorine atom is a deactivating group but is also an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance.

Considering the positions on the benzene (B151609) ring of 2-(4-fluoro-2-methylphenyl)propanoic acid:

Position 1: Propanoic acid group

Position 2: Methyl group

Position 4: Fluoro group

The directing effects of the existing substituents will influence the position of further substitution. The methyl group at position 2 directs to positions 3 and 5 (ortho) and 6 (para). The fluoro group at position 4 directs to positions 3 and 5 (ortho). The propanoic acid group is a deactivating meta-director. The combined effect of these groups will determine the regioselectivity of the reaction.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a Lewis acid catalyst.

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group.

Introduction of Diverse Chemical Moieties for Targeted Research

The synthetic handles on 2-(4-fluoro-2-methylphenyl)propanoic acid allow for the introduction of a wide variety of chemical moieties to explore structure-activity relationships (SAR) for specific research targets.

For instance, in a study on derivatives of a structurally related compound, 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid, various modifications were made to investigate their biological activity. acs.org A key intermediate, an amino-functionalized derivative, was synthesized and subsequently reacted with different ketones via reductive amination to introduce diverse cyclic and acyclic amine functionalities. acs.org

Applying a similar strategy to 2-(4-fluoro-2-methylphenyl)propanoic acid, one could envision a synthetic pathway where a functional group is introduced onto the aromatic ring, which then serves as a point for further elaboration. For example, if a nitro group were introduced via electrophilic aromatic substitution, it could be reduced to an amine. This amine could then be converted into a wide range of functional groups, including amides, sulfonamides, and ureas, or used in reductive amination reactions as described above.

This approach allows for the systematic modification of the molecule to probe interactions with biological targets and to optimize properties such as potency, selectivity, and pharmacokinetic profiles.

Initial ModificationSubsequent ReactionIntroduced Moiety
Nitration of the aromatic ringReduction of the nitro group to an amineAmino group (-NH₂)
Amine from reductionAcylation with an acid chlorideAmide (-NHCOR)
Amine from reductionReaction with a sulfonyl chlorideSulfonamide (-NHSO₂R)
Amine from reductionReductive amination with a ketone/aldehydeSubstituted amine (-NHR)

Reaction Mechanisms and Chemical Reactivity

Mechanistic Investigations of Synthetic Transformations

The synthesis of 2-(4-Fluoro-2-methylphenyl)propanoic acid and related fluorinated arylpropanoic acids involves a variety of mechanistic pathways. These transformations are crucial for understanding the formation and potential derivatization of the molecule.

Electrophilic aromatic substitution (EAS) on the phenyl ring of 2-(4-Fluoro-2-methylphenyl)propanoic acid is governed by the directing effects of the existing substituents: the 2-methyl group, the 4-fluoro group, and the 1-propanoic acid group. wikipedia.org The outcome of such reactions depends on the balance between activating and deactivating influences and the steric hindrance around the ring.

Directing Effects of Substituents:

Methyl Group (-CH₃): As an alkyl group, it is an activating substituent, meaning it increases the rate of EAS compared to benzene (B151609). rutgers.edu It donates electron density to the ring via an inductive effect, stabilizing the positively charged intermediate (arenium ion). It is an ortho, para-director. libretexts.orgegyankosh.ac.in

Fluorine Atom (-F): As a halogen, fluorine is a deactivating substituent due to its strong electron-withdrawing inductive effect, which destabilizes the arenium ion. numberanalytics.com However, it is also an ortho, para-director because it can donate a lone pair of electrons through resonance, which helps to stabilize the positive charge in the intermediates formed during ortho and para attack. stackexchange.com The reactivity of fluorobenzene (B45895) in EAS is considered anomalous, as it is less deactivating than other halobenzenes. researchgate.netacs.org

Propanoic Acid Group (-CH(CH₃)COOH): This group is generally considered deactivating and a meta-director, particularly if the reaction conditions involve a strong Lewis acid that can coordinate with the carbonyl oxygen, enhancing its electron-withdrawing effect.

The positions open for substitution are C3, C5, and C6. The combined directing effects suggest that an incoming electrophile will preferentially substitute at the C3 or C5 positions. The C3 position is ortho to the activating methyl group and meta to the fluorine. The C5 position is ortho to the fluorine and meta to the methyl group. Steric hindrance from the adjacent propanoic acid and methyl groups may influence the regioselectivity of the substitution.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

SubstituentEffect on ReactivityDirecting InfluencePrimary Mechanism
-CH₃ (Methyl)arrow_upwardActivatingOrtho, ParaInductive Effect (Donating)
-F (Fluoro)arrow_downwardDeactivatingOrtho, ParaInductive (Withdrawing) & Resonance (Donating)
-CH(CH₃)COOH (Propanoic acid)arrow_downwardDeactivatingMetaInductive Effect (Withdrawing)

Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide (CO₂). For arylpropanoic acids, this transformation can be induced under various conditions, often involving radical or carbanionic intermediates. While specific studies on 2-(4-Fluoro-2-methylphenyl)propanoic acid are not prevalent, general pathways for aryl carboxylic acids are applicable.

Modern methods often employ photoredox catalysis, which can proceed under mild conditions. In a typical photoredox cycle, the carboxylate is oxidized to a carboxyl radical, which then rapidly extrudes CO₂ to form an alkyl radical. This radical can then be trapped or further transformed. Metal-mediated decarboxylation, for instance using copper or silver catalysts, can also facilitate the conversion of aryl carboxylic acids to other functional groups through aryl radical intermediates.

The synthesis of fluorinated arylpropanoic acids can involve various redox reactions. For instance, the introduction of the propanoic acid side chain onto a pre-existing fluorinated aromatic ring can be achieved through multi-step sequences that may include oxidation or reduction steps. A common synthetic route for 2-arylpropanoic acids involves the oxidation of a corresponding alcohol or aldehyde, or the hydrolysis of a nitrile, which itself can be formed via a reduction or substitution reaction. google.com

Furthermore, the formation of the aromatic core itself can be subject to redox processes. For example, the introduction of a fluorine atom can sometimes be achieved late in a synthetic sequence via electrophilic or nucleophilic fluorination reactions, which are fundamentally redox processes.

Reactivity Profile of the Carboxylic Acid Functional Group

The carboxylic acid group (-COOH) is a key center of reactivity in the molecule. msu.edu Its chemistry is dominated by the electrophilic nature of the carbonyl carbon and the acidity of the hydroxyl proton.

Acidity: Carboxylic acids are weak acids that react with bases to form carboxylate salts. studymind.co.uk The acidity can be influenced by other substituents on the molecule; electron-withdrawing groups on the phenyl ring tend to increase acidity. studymind.co.uk

Nucleophilic Acyl Substitution: The carboxylic acid can be converted into a range of derivatives via nucleophilic acyl substitution. khanacademy.orgjackwestin.com These reactions typically involve the activation of the carboxyl group to form a better leaving group, followed by attack of a nucleophile. libretexts.org Common transformations include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst to form an ester.

Amide Formation: Reaction with an amine, often requiring a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), to form an amide. jackwestin.com

Acid Halide Formation: Reaction with reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form an acyl chloride.

Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents such as lithium aluminum hydride (LiAlH₄). docbrown.info Weaker reducing agents like sodium borohydride (B1222165) are generally not effective for this transformation.

Table 2: Common Reactions of the Carboxylic Acid Group

Reaction TypeReagent(s)Product Functional Group
EsterificationAlcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄)Ester (-COOR')
Amide FormationAmine (R'-NH₂), Coupling Agent (e.g., DCC)Amide (-CONHR')
Acid Chloride FormationThionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)Acyl Chloride (-COCl)
ReductionLithium Aluminum Hydride (LiAlH₄), then H₂OPrimary Alcohol (-CH₂OH)
Salt FormationBase (e.g., NaOH)Carboxylate Salt (-COO⁻Na⁺)

Chemical Reactivity of the Fluorine Atom in the Aromatic System

The carbon-fluorine (C-F) bond in aromatic systems is exceptionally strong, rendering the fluorine atom generally unreactive and stable. numberanalytics.com It does not typically act as a leaving group in substitution reactions unless the aromatic ring is highly activated towards nucleophilic attack. The high electronegativity of fluorine makes the attached carbon atom electron-deficient, which can make the ring susceptible to nucleophilic aromatic substitution (SₙAr) under forcing conditions or if there are strong electron-withdrawing groups positioned ortho or para to it. nih.gov However, in 2-(4-Fluoro-2-methylphenyl)propanoic acid, the presence of the electron-donating methyl group makes SₙAr reactions at the fluorine position unlikely.

Reactivity Characteristics of the Methyl Group on the Phenyl Ring

The methyl group attached to the phenyl ring also exhibits characteristic reactivity. While it is relatively inert under many conditions, the benzylic hydrogens (the hydrogens on the carbon atom attached to the aromatic ring) can be susceptible to free-radical reactions. For instance, under conditions of UV light or with a radical initiator like N-bromosuccinimide (NBS), the methyl group can undergo free-radical halogenation to form a benzylic halide. Furthermore, strong oxidizing agents can oxidize the methyl group to a carboxylic acid, although this would also likely affect the propanoic acid side chain. docbrown.info

Structural Elucidation and Advanced Analytical Characterization

Spectroscopic Methodologies for Structural Assignment

Spectroscopy is the cornerstone of molecular structure elucidation, probing the interaction of molecules with electromagnetic radiation to reveal details about bonding, functional groups, and the electronic environment of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: Proton NMR spectroscopy gives information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 2-(4-Fluoro-2-methylphenyl)propanoic acid, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methine proton (CH), the methyl protons on the propanoic acid chain, and the methyl protons on the phenyl ring. The splitting patterns (multiplicity) of these signals, governed by spin-spin coupling, would confirm the connectivity of the atoms. For instance, the methine proton would likely appear as a quartet due to coupling with the adjacent methyl protons.

¹³C NMR: Carbon-13 NMR provides information about the different carbon environments in the molecule. docbrown.info The spectrum of 2-(4-Fluoro-2-methylphenyl)propanoic acid would display separate signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons (with their chemical shifts influenced by the fluorine and methyl substituents), the methine carbon, and the two distinct methyl carbons. docbrown.info Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups. pearson.com

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish definitive correlations. A COSY spectrum would show correlations between coupled protons (e.g., between the methine proton and the adjacent methyl protons), while an HSQC spectrum would link each proton signal to its directly attached carbon signal, confirming the C-H framework.

Quantitative NMR (qNMR): qNMR is a highly accurate method for determining the concentration or purity of a substance. By integrating the signal of the analyte against a certified internal standard with a known concentration, the precise quantity of 2-(4-Fluoro-2-methylphenyl)propanoic acid in a sample can be determined without the need for a specific reference standard of the compound itself.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(4-Fluoro-2-methylphenyl)propanoic acid Predicted values based on analogous structures and chemical shift theory.

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity
Carboxylic Acid (-COOH)~10-12~175-180Singlet
Aromatic C-H (ortho to F)~6.8-7.0~115-120 (d, JC-F ≈ 20-25 Hz)Doublet of doublets
Aromatic C-H (meta to F)~7.1-7.3~130-135 (d, JC-F ≈ 3-5 Hz)Doublet
Methine (-CH)~3.7-3.9~40-45Quartet
Propanoic Methyl (-CH₃)~1.4-1.6~18-22Doublet
Phenyl Methyl (-CH₃)~2.2-2.4~15-20Singlet
Aromatic C-F-~160-165 (d, JC-F ≈ 240-250 Hz)-
Aromatic C-CH₃-~135-140-
Aromatic C-CH(Propanoic)-~138-142-

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond vibrations (stretching, bending), providing a "fingerprint" of the functional groups present.

Raman Spectroscopy: While IR is sensitive to changes in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability. It is particularly useful for identifying non-polar bonds. The aromatic ring vibrations and C-C backbone stretches would be expected to produce strong signals in the Raman spectrum. The C=O stretch is also Raman active, though typically weaker than in the IR spectrum.

Table 2: Characteristic Vibrational Frequencies for 2-(4-Fluoro-2-methylphenyl)propanoic acid

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity
O-H (Carboxylic Acid)Stretching2500 - 3300Strong, Broad
C-H (Aromatic/Alkyl)Stretching2850 - 3100Medium-Strong
C=O (Carboxylic Acid)Stretching1700 - 1725Strong, Sharp
C=C (Aromatic)Stretching1450 - 1600Medium, Multiple Bands
C-O (Carboxylic Acid)Stretching1210 - 1320Strong
C-F (Aryl Fluoride)Stretching1100 - 1300Strong
O-H (Carboxylic Acid)Bending (out-of-plane)920 - 950Medium, Broad

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution MS (HRMS): This technique measures m/z values to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the calculation of the exact elemental formula of the parent ion, distinguishing it from other compounds with the same nominal mass. For C₁₀H₁₁FO₂, HRMS would be used to confirm this specific formula.

GC-MS: Gas Chromatography-Mass Spectrometry is suitable for volatile and thermally stable compounds. nih.gov For analysis by GC-MS, the carboxylic acid group of 2-(4-Fluoro-2-methylphenyl)propanoic acid would typically need to be derivatized (e.g., converted to a methyl or trimethylsilyl (B98337) ester) to increase its volatility. nist.gov The gas chromatograph separates the derivatized compound from other components in a mixture before it enters the mass spectrometer, which provides a mass spectrum of the pure compound. thepharmajournal.com The fragmentation pattern observed in the mass spectrum gives structural clues. docbrown.info

LC-MS: Liquid Chromatography-Mass Spectrometry is a powerful technique for analyzing less volatile compounds without derivatization. unimi.it The compound is separated by HPLC and then ionized, commonly using electrospray ionization (ESI). LC-MS/MS can provide even more detailed structural information by selecting the parent ion, fragmenting it, and analyzing the resulting daughter ions. nih.gov

MALDI-MS: Matrix-Assisted Laser Desorption/Ionization is a soft ionization technique typically used for large molecules like proteins, but it can also be applied to small molecules. nih.gov The analyte is co-crystallized with a matrix that absorbs laser energy, facilitating the gentle ionization of the analyte molecule. nih.gov This often results in a simple spectrum dominated by the molecular ion, which is useful for confirming the molecular weight.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. For 2-(4-Fluoro-2-methylphenyl)propanoic acid, the absorption bands would be primarily due to π-π* transitions within the substituted benzene (B151609) ring. The position of the maximum absorbance (λ_max) and the molar absorptivity are characteristic of the chromophore. researchgate.net

X-ray Crystallography for Solid-State Molecular Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, the precise coordinates of every atom can be determined. This reveals exact bond lengths, bond angles, and torsion angles. For 2-(4-Fluoro-2-methylphenyl)propanoic acid, a key feature that would be elucidated is the intermolecular hydrogen bonding between the carboxylic acid groups of adjacent molecules, which often form centrosymmetric dimers in the crystal lattice. researchgate.netresearchgate.net

Chromatographic Separations and Purity Assessment

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for assessing the purity of non-volatile organic compounds. Using a suitable stationary phase (e.g., C18) and mobile phase, 2-(4-Fluoro-2-methylphenyl)propanoic acid can be separated from starting materials, by-products, and degradation products. A detector, such as a UV detector set to the λ_max of the compound, quantifies the separated components. Purity is typically reported as the percentage of the main peak area relative to the total area of all peaks. Chiral HPLC can also be used to separate the two enantiomers of this chiral compound. nih.gov

Gas Chromatography (GC): As with GC-MS, GC is used for purity assessment of volatile compounds. After derivatization, the sample is injected into the GC, and the area percentage of the resulting peak is used to determine purity. It is particularly effective for identifying and quantifying volatile or semi-volatile impurities. kau.edu.sa

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like 2-(4-Fluoro-2-methylphenyl)propanoic acid. The methodology is particularly well-suited for separating the compound from impurities and for chiral separations to resolve its enantiomers.

Detailed research into analogous fluorinated arylpropanoic acids demonstrates the utility of reversed-phase HPLC. In this mode, a nonpolar stationary phase is used with a polar mobile phase. For compounds of this class, a C18 column is frequently employed due to its broad applicability and high resolving power. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often buffered and containing an acid modifier like formic acid or phosphoric acid to ensure the carboxylic acid moiety remains protonated, thereby improving peak shape and retention.

Chiral HPLC is also of significant importance for arylpropanoic acids, as the pharmacological activity often resides in a single enantiomer. For the separation of enantiomers of related fluorinated arylcarboxylic acids, chiral stationary phases (CSPs) are utilized. For instance, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), have proven effective. The separation mechanism on these phases involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times.

Interactive Data Table: Representative HPLC Conditions for Analysis of Structurally Similar Arylpropanoic Acids

ParameterCondition 1: Reversed-PhaseCondition 2: Chiral Separation
Column C18 (e.g., 150 x 4.6 mm, 4 µm)Chiral Stationary Phase (e.g., Chiralcel OJ-H)
Mobile Phase Acetonitrile:0.1% Formic Acid in Water (Gradient)Hexane:Isopropanol with 0.1% Trifluoroacetic Acid
Flow Rate 1.0 mL/min0.5 mL/min
Detection UV at 220 nmUV at 254 nm
Column Temp. 25 °C25 °C

Note: These conditions are representative for the analysis of arylpropanoic acids and may require optimization for 2-(4-Fluoro-2-methylphenyl)propanoic acid.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. For carboxylic acids like 2-(4-Fluoro-2-methylphenyl)propanoic acid, which have limited volatility and can exhibit poor peak shape due to their polarity, derivatization is often a necessary prerequisite for successful GC analysis.

Derivatization converts the polar carboxylic acid group into a less polar and more volatile ester or silyl (B83357) ester. A common approach involves esterification to form methyl or ethyl esters, or reaction with a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a trimethylsilyl ester. researchgate.net This process not only enhances volatility but also improves thermal stability and chromatographic performance.

The GC analysis is typically performed on a capillary column with a nonpolar or medium-polarity stationary phase. The selection of the column depends on the specific separation requirements. A mass spectrometer is commonly used as a detector (GC-MS), providing both quantitative data and mass spectral information that is invaluable for structural confirmation. The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interaction with the stationary phase.

Interactive Data Table: Typical GC Conditions for Analysis of Derivatized Arylpropanoic Acids

ParameterCondition
Column Capillary Column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Derivatization Agent N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Injection Mode Splitless
Injector Temp. 250 °C
Oven Program 50 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min
Carrier Gas Helium
Detector Mass Spectrometer (MS)

Note: These conditions are illustrative for the GC analysis of derivatized profen drugs and would need to be adapted for the specific target compound.

Integration of Hyphenated Analytical Techniques for Comprehensive Characterization

The coupling of chromatographic separation techniques with powerful spectroscopic detectors, known as hyphenation, provides a multidimensional analytical approach that is essential for the comprehensive characterization of molecules like 2-(4-Fluoro-2-methylphenyl)propanoic acid.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a particularly potent combination. It leverages the superior separation capabilities of HPLC for complex mixtures with the high sensitivity and specificity of mass spectrometry for detection and identification. For impurity profiling of related pharmaceutical compounds, high-resolution mass spectrometry (HRMS) techniques like Time-of-Flight (TOF) or Orbitrap are often coupled with liquid chromatography (LC-MS-QTOF). nih.govingentaconnect.com This allows for the precise mass measurement of the parent compound and its impurities, enabling the determination of elemental compositions and facilitating structure elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS) is another vital hyphenated technique, especially for volatile impurities or after derivatization of the target analyte. The electron ionization (EI) source in a GC-MS system produces characteristic fragmentation patterns that serve as a molecular fingerprint, which can be compared against spectral libraries for positive identification. researchgate.net For impurity profiling of pharmaceutical starting materials, GC coupled with high-resolution accurate mass spectrometry offers a robust platform for the detection, identification, and quantification of a wide range of impurities.

The integration of these hyphenated techniques provides a wealth of information. HPLC can isolate the compound, UV detection provides initial quantitative data, and subsequent analysis by MS and MS/MS (tandem mass spectrometry) can confirm the molecular weight and provide detailed structural fragments, leading to an unambiguous characterization of 2-(4-Fluoro-2-methylphenyl)propanoic acid.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Density Functional Theory (DFT) Applications

No specific DFT studies on 2-(4-Fluoro-2-methylphenyl)propanoic acid are available.

Ab Initio Computational Methods

No specific ab initio computational studies on 2-(4-Fluoro-2-methylphenyl)propanoic acid are available.

Hartree-Fock (HF) Level Calculations

No specific Hartree-Fock (HF) level calculations for 2-(4-Fluoro-2-methylphenyl)propanoic acid are available.

Electronic Structure and Reactivity Analysis

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

Specific HOMO and LUMO data for 2-(4-Fluoro-2-methylphenyl)propanoic acid have not been published.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation

Specific NBO analysis for 2-(4-Fluoro-2-methylphenyl)propanoic acid is not found in the literature.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. Different colors on the map represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). Green and yellow represent intermediate potential values.

For a molecule like 2-(4-Fluoro-2-methylphenyl)propanoic acid, the MEP map would highlight the electronegative oxygen atoms of the carboxylic acid group in red, indicating their susceptibility to electrophilic attack. The hydrogen atom of the hydroxyl group would be depicted in blue, signifying its acidic nature and potential for hydrogen bonding. The aromatic ring would exhibit a mixed potential, with the fluorine atom influencing the charge distribution due to its high electronegativity. A computational study on a similar molecule, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, demonstrated that the nitrogen atoms of the oxadiazole ring are the binding sites for electrophilic attack, as indicated by the negative potential regions in its MEP analysis. ajchem-a.com

Fukui Functions and Local Reactivity Descriptors

Fukui functions are essential local reactivity descriptors derived from conceptual Density Functional Theory (DFT) that help in identifying the most reactive sites within a molecule. These functions quantify the change in electron density at a specific point in the molecule with respect to a change in the total number of electrons. There are three main types of Fukui functions:

f(r) for nucleophilic attack (addition of an electron)

f(r) for electrophilic attack (removal of an electron)

f(r) for radical attack

Conformational Analysis and Energetic Landscapes

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies to construct an energetic landscape. This is typically achieved through computational methods such as molecular mechanics or quantum mechanics calculations.

For 2-(4-Fluoro-2-methylphenyl)propanoic acid, rotation around the single bonds, particularly the bond connecting the propanoic acid side chain to the phenyl ring and the C-C bond within the side chain, would give rise to various conformers. A study on the conformational analysis of 3,3,3-trifluoro-2-(trifluoromethyl)propanoic acid revealed the presence of two dominant conformers in the gas phase, both adopting the Z form of the carboxylic acid group. illinois.edu A similar comprehensive conformational search for 2-(4-Fluoro-2-methylphenyl)propanoic acid would involve systematically rotating the dihedral angles and calculating the energy of each resulting conformation to identify the low-energy structures. The global minimum and other low-lying conformers on the potential energy surface would represent the most populated and likely bioactive conformations of the molecule.

Computational Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, such as their infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. Density Functional Theory (DFT) is a widely used method for these calculations.

A theoretical study on 2-(4-fluorobenzylideneamino)-3-(4-hydroxyphenyl) propanoic acid demonstrated the utility of DFT calculations in predicting its vibrational spectra. nih.gov The calculated vibrational wavenumbers, when scaled appropriately, showed good agreement with the experimental FTIR and Raman spectra. nih.gov Similarly, DFT calculations could be employed to predict the IR and Raman spectra of 2-(4-Fluoro-2-methylphenyl)propanoic acid. The characteristic vibrational modes, such as the C=O stretching of the carboxylic acid, the C-F stretching, and the various vibrations of the aromatic ring, could be assigned based on these calculations.

Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. researchgate.net For 2-(4-Fluoro-2-methylphenyl)propanoic acid, these calculations would help in assigning the signals in the experimental NMR spectra to specific protons and carbon atoms in the molecule, taking into account the electronic effects of the fluorine and methyl substituents on the phenyl ring.

Molecular Modeling and Docking Studies for Investigating Chemical Interactions

Prediction of Ligand-Target Binding Interactions at a Molecular Level

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as 2-(4-Fluoro-2-methylphenyl)propanoic acid, might interact with a biological target, typically a protein. The primary targets for many non-steroidal anti-inflammatory drugs (NSAIDs) with a propanoic acid moiety are the cyclooxygenase (COX) enzymes, COX-1 and COX-2. nih.govnih.gov

Docking studies of various propanoic acid derivatives with COX enzymes have revealed key binding interactions. The carboxylate group of these inhibitors typically forms a salt bridge or hydrogen bonds with conserved arginine and tyrosine residues in the active site of the enzyme. nih.govacs.org The phenyl group and its substituents often occupy a hydrophobic pocket within the active site.

While specific docking studies for 2-(4-Fluoro-2-methylphenyl)propanoic acid are not extensively documented, studies on structurally similar compounds provide valuable insights. For instance, docking studies of 2-(3-benzoylphenyl)propanoic acid derivatives with COX-1 and COX-2 have shown that these compounds bind in a similar manner to ibuprofen (B1674241). nih.gov The binding affinity and interaction patterns are influenced by the nature and position of the substituents on the phenyl ring.

The table below summarizes typical binding interactions observed for propanoic acid derivatives with COX enzymes, which can be extrapolated to predict the binding mode of 2-(4-Fluoro-2-methylphenyl)propanoic acid.

Interaction Type Interacting Residues in COX Active Site Potential Interacting Group of 2-(4-Fluoro-2-methylphenyl)propanoic acid
Ionic Interaction/Hydrogen BondArginine (e.g., Arg120 in COX-1)Carboxylate group
Hydrogen BondTyrosine (e.g., Tyr355 in COX-1)Carboxylate group
Hydrophobic InteractionsValine, Leucine, Isoleucine, PhenylalaninePhenyl ring, methyl group
Halogen Bond/Dipole-DipoleVarious residuesFluorine atom

These predicted interactions are crucial for understanding the potential mechanism of action of 2-(4-Fluoro-2-methylphenyl)propanoic acid as a COX inhibitor and for guiding the design of more potent and selective anti-inflammatory agents.

Chemical Applications and Industrial Research Relevance

Role as Key Chemical Intermediates in Organic Synthesis

2-(4-Fluoro-2-methylphenyl)propanoic acid belongs to the class of 2-arylpropanoic acids, which are recognized as crucial building blocks in organic synthesis. This class of compounds, often referred to as "profens," are well-known non-steroidal anti-inflammatory drugs (NSAIDs). While the subject compound itself is not a final drug product, its structural similarity to commercial drugs like ibuprofen (B1674241) and flurbiprofen (B1673479) underscores its potential as a key intermediate in the synthesis of more complex and biologically active molecules. ontosight.ai

The presence of the fluorine atom and the methyl group on the phenyl ring, combined with the propanoic acid moiety, provides multiple reactive sites for further chemical transformations. These transformations can include esterification, amidation, reduction of the carboxylic acid, and various cross-coupling reactions. Such versatility makes it a valuable precursor for creating a diverse range of derivatives with potential applications in pharmaceuticals and agrochemicals. For instance, fluorinated compounds are of significant interest in the development of new pesticides and herbicides due to their enhanced biological activity. ontosight.ai

Below is a table summarizing the potential of related arylpropanoic acids as intermediates, highlighting the likely utility of 2-(4-Fluoro-2-methylphenyl)propanoic acid.

Arylpropanoic Acid Derivative Application as Intermediate Resulting Product Class
2-Phenylpropionic acidSynthesis of NSAIDsPharmaceuticals
2-(4-Isobutylphenyl)propanoic acidSynthesis of IbuprofenPharmaceuticals
2-(3-Phenoxyphenyl)propanoic acidSynthesis of FenoprofenPharmaceuticals
2-(4-Fluorophenyl)propanoic acidSynthesis of FlurbiprofenPharmaceuticals
2-Arylpropanoic acidsGeneral precursorsAgrochemicals, Specialty Chemicals

Contribution to the Development of Specialty Chemicals

The incorporation of fluorine into organic molecules often imparts unique properties such as increased thermal stability, metabolic stability, and lipophilicity. These characteristics are highly desirable in the development of specialty chemicals, which are valued for their performance and function rather than their composition alone.

2-(4-Fluoro-2-methylphenyl)propanoic acid, with its fluorinated aromatic ring, is a precursor for a variety of specialty chemicals. Its derivatives could find applications as:

Liquid Crystals: Fluorinated compounds are extensively used in the manufacturing of liquid crystal displays (LCDs) due to their influence on dielectric anisotropy and other physical properties. acs.org The rigid phenyl ring and the polar carboxylic acid group are common features in liquid crystal molecules.

Fluorinated Surfactants: The introduction of a fluorinated tail can significantly lower the surface tension of water, making such compounds effective surfactants for specialized applications where traditional surfactants fail.

Polymers with Special Properties: Monomers derived from this acid could be polymerized to create materials with low surface energy, high thermal resistance, and chemical inertness.

Research in Advanced Materials Incorporating Fluorinated Arylpropanoic Acid Structures

The field of materials science is continuously exploring novel molecular structures to create materials with enhanced functionalities. The unique properties conferred by fluorine make fluorinated compounds, including 2-(4-Fluoro-2-methylphenyl)propanoic acid, attractive candidates for this research.

The incorporation of the fluorinated arylpropanoic acid structure into polymers can lead to materials with:

Chemical Resistance: The electronegativity of fluorine atoms can shield the polymer backbone from chemical attack.

Low Surface Energy: This results in materials that are water and oil repellent, useful for coatings and self-cleaning surfaces.

Specific Optical and Electrical Properties: Fluorination can alter the refractive index and dielectric constant of materials, which is advantageous in optical and electronic applications. acs.org

Research in this area focuses on synthesizing polymers where the fluorinated arylpropanoic acid moiety is either part of the polymer backbone or a pendant group. The specific arrangement and concentration of these units within the polymer structure allow for the fine-tuning of the material's properties for specific applications, such as in advanced coatings, membranes, and optical films.

Principles of Green Chemistry in the Synthesis of 2-(4-Fluoro-2-methylphenyl)propanoic Acid

The synthesis of specialty chemicals is increasingly being scrutinized through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The principles of green chemistry are highly relevant to the synthesis of 2-(4-Fluoro-2-methylphenyl)propanoic acid and its derivatives.

Key green chemistry principles applicable to its synthesis include:

Atom Economy: This principle, developed by Barry Trost, emphasizes maximizing the incorporation of all materials used in the process into the final product. nih.gov Traditional multi-step syntheses of similar compounds often have low atom economy, generating significant waste. Modern catalytic methods, such as carbonylation reactions, can improve atom economy.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. The development of efficient catalysts for the synthesis of arylpropanoic acids is an active area of research.

Use of Safer Solvents and Auxiliaries: The choice of solvents has a significant impact on the environmental footprint of a chemical process. Research focuses on replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids.

Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption.

A comparison of traditional versus greener synthesis routes for a related compound, ibuprofen, illustrates the potential for applying these principles to the synthesis of 2-(4-Fluoro-2-methylphenyl)propanoic acid.

Green Chemistry Metric Traditional Ibuprofen Synthesis (Boots Process) Greener Ibuprofen Synthesis (BHC Process)
Number of Steps 63
Atom Economy ~40%~77% (approaching 99% with catalyst recycling)
Byproducts Large amounts of inorganic salts and other wasteAcetic acid (can be recovered and reused)
Catalyst Stoichiometric AlCl3Catalytic HF (recyclable)

By adopting similar green chemistry strategies, the synthesis of 2-(4-Fluoro-2-methylphenyl)propanoic acid can be made more efficient, cost-effective, and environmentally friendly.

Future Directions and Emerging Research Areas

Innovations in Synthetic Methodologies for Fluorinated Propanoic Acids

The synthesis of α-arylpropanoic acids is a well-established field, but the demand for greener, more efficient, and highly selective methods continues to drive innovation. For fluorinated analogs, research is converging on several key areas that promise to revolutionize their preparation.

Late-Stage Fluorination: A significant trend is the development of methods for "late-stage" fluorination, where a fluorine atom is introduced at the end of a synthetic sequence. This strategy is highly valuable as it allows for the diversification of complex molecules without the need to redesign the entire synthesis. For the synthesis of fluorinated propanoic acids, this could involve the direct C-H fluorination of a 2-(2-methylphenyl)propanoic acid precursor. Catalytic methods using reagents like Selectfluor or NFSI, often in combination with transition metal or photoredox catalysts, are at the forefront of this research. mdpi.com

Asymmetric Synthesis and Biocatalysis: The creation of single-enantiomer drugs is paramount. Future synthetic methods will increasingly focus on asymmetric approaches. Planar chiral isothiourea catalysts have shown high yields and excellent enantioselectivities (up to 99.5% ee) in the α-fluorination of carboxylic acids. mdpi.com Furthermore, enzymatic approaches offer a promising green alternative. the-innovation.org Engineered enzymes, such as those from the imine reductase family or cytochrome P450, could be designed to perform highly stereoselective fluorination or to construct the chiral propanoic acid side-chain on a pre-fluorinated aromatic ring. the-innovation.orgnih.gov The use of olefin reductases under light induction to achieve stereoinduction of fluorinated groups represents another novel enzymatic strategy. the-innovation.org

Flow Chemistry and Process Intensification: Continuous flow chemistry is emerging as a powerful technique to address the challenges of gas-liquid reactions and improve scalability and safety, particularly when using fluorinated gases. mit.edu This approach could be instrumental in developing safer and more efficient industrial processes for producing 2-(4-Fluoro-2-methylphenyl)propanoic acid and its derivatives.

Novel Catalytic Systems: Palladium-catalyzed reactions, such as the Heck coupling of aryl bromides with ethylene (B1197577) followed by hydroxycarbonylation, provide a flexible route to 2-aryl propanoic acids, including fluorinated versions like Flurbiprofen (B1673479). mdpi.com Future research will likely focus on developing more active and robust catalysts, including novel phosphine (B1218219) ligands, to improve yields and expand the substrate scope. mdpi.com Silver-catalyzed decarboxylative fluorination also presents a versatile method that operates under mild conditions and tolerates a wide range of functional groups. mdpi.com

Synthetic InnovationPotential Advantage for Fluorinated Propanoic AcidsKey Enabling Technology
Late-Stage C-H FluorinationRapid diversification of advanced intermediates.Photoredox catalysis, transition-metal catalysis.
Asymmetric BiocatalysisHigh enantioselectivity, green reaction conditions.Engineered enzymes (e.g., P450s, reductases). the-innovation.orgnih.gov
Continuous Flow SynthesisImproved safety, scalability, and reaction control.Microreactors, process automation. mit.edu
Advanced Pd-CatalysisHigh-yield, one-pot synthesis from simple precursors.Novel ligand design (e.g., NISPCDPP). mdpi.com

Advances in Computational Chemistry for Predictive Modeling

Computational chemistry has become an indispensable tool in modern drug discovery and chemical research, enabling the prediction of molecular properties and reaction outcomes with increasing accuracy. jddhs.com For fluorinated compounds, these predictive capabilities are crucial for overcoming the often counter-intuitive effects of fluorine substitution.

Predicting Physicochemical Properties: Quantum chemical calculations, such as those using Hartree-Fock theory or Density Functional Theory (DFT), can be used to model the effect of fluorination on a molecule's electronic structure, stability, and reactivity. emerginginvestigators.org For 2-(4-Fluoro-2-methylphenyl)propanoic acid, computational methods can predict key parameters like pKa, lipophilicity (logP), and dipole moment. These predictions can guide the design of analogs with optimized pharmacokinetic profiles, as fluorine's high electronegativity can significantly alter these properties. nih.gov

Modeling Metabolic Fate: A primary reason for incorporating fluorine into drug candidates is to enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Computational models, including quantum mechanics/molecular mechanics (QM/MM) simulations, can predict the most likely sites of metabolism by cytochrome P450 enzymes. jddhs.com This allows chemists to strategically place fluorine atoms to improve a compound's half-life.

Reaction Mechanism and Catalyst Design: Computational chemistry is vital for elucidating reaction mechanisms, especially in complex catalytic cycles. For instance, DFT studies can model the transition states in palladium-catalyzed C-F bond activation or C-H functionalization, helping researchers understand selectivity and design more efficient catalysts. nih.gov This predictive power accelerates the development of the novel synthetic methodologies discussed in the previous section.

Computational ApplicationPredicted Parameter/OutcomeImpact on Research
Quantum Chemistry (DFT)pKa, logP, molecular orbital energies, reaction barriers.Design of analogs with tailored properties; understanding reactivity. emerginginvestigators.org
QM/MM SimulationsDrug-receptor binding affinity, metabolic stability.Rational drug design, prediction of pharmacokinetic behavior. jddhs.com
Molecular DynamicsConformational analysis, solvent interactions.Understanding solution-phase behavior and receptor binding dynamics.

Exploration of Novel Chemical Reactivity and Catalysis

While the carbon-fluorine bond is the strongest single bond in organic chemistry, recent years have seen a surge in methods for its selective activation and functionalization. This opens up new avenues for using fluorinated compounds like 2-(4-Fluoro-2-methylphenyl)propanoic acid not as final targets, but as versatile chemical building blocks.

C-F Bond Functionalization: The idea of using the C-F bond as a reactive handle rather than an inert substituent is a paradigm shift. Transition metal catalysts, particularly those based on nickel, palladium, and rhodium, are being developed for the cross-coupling of aryl fluorides with a variety of partners. numberanalytics.commdpi.com This allows for the conversion of the fluoro-group into other functionalities, providing a novel route for molecular diversification.

Photoredox-Mediated C-F Activation: Organic photoredox catalysis has emerged as a powerful tool for activating C-F bonds under mild conditions. digitellinc.comnih.gov This technology can reduce C-F bonds to generate carbon-centered radicals, which can then be used in a variety of subsequent reactions, including hydrodefluorination or cross-coupling. digitellinc.comnih.gov This approach could enable the transformation of polyfluorinated aromatics into specifically mono-fluorinated propanoic acid derivatives.

Ortho-Fluorine Directed C-H Functionalization: The fluorine atom can act as a directing group to facilitate the functionalization of adjacent C-H bonds. nih.gov This reactivity can be exploited to introduce new substituents at the C3 or C5 position of the phenyl ring in 2-(4-Fluoro-2-methylphenyl)propanoic acid, offering a precise method for creating highly substituted aromatic structures.

Interdisciplinary Research Frontiers with Chemical Engineering and Material Science

The unique properties conferred by fluorine are not only relevant to pharmaceuticals but also to advanced materials. The intersection of organic chemistry with material science and chemical engineering is creating new opportunities for fluorinated molecules.

Fluorinated Polymers and Liquid Crystals: The introduction of fluorine can profoundly influence the bulk properties of materials, enhancing thermal stability, chemical inertness, and creating unique optical and electrical properties. numberanalytics.comnih.gov Chiral molecules like 2-(4-Fluoro-2-methylphenyl)propanoic acid could serve as building blocks or dopants for creating novel fluorinated liquid crystals or specialty polymers. The segregation of fluorinated segments from hydrocarbon segments at the molecular level can drive self-assembly into ordered mesophases. digitellinc.com

Advanced Functional Materials: Fluorinated compounds have found applications in a vast array of materials, including water-proofing coatings, low-friction surfaces, and proton-exchange membranes for fuel cells. man.ac.ukresearchgate.net Derivatives of 2-(4-Fluoro-2-methylphenyl)propanoic acid could be investigated as precursors for functional monomers, leading to the development of new fluoropolymers with tailored properties for electronics, aerospace, or biomedical applications. nih.govresearchgate.net

Process Engineering and Sustainability: Chemical engineering principles are crucial for translating laboratory-scale syntheses into viable industrial processes. Research into optimizing reaction conditions, developing efficient separation and purification protocols, and utilizing continuous manufacturing for fluorinated fine chemicals is an active area. mit.edu This includes designing processes that minimize the use of hazardous reagents and reduce the generation of fluorinated waste streams, aligning with the principles of green chemistry.

Interdisciplinary FieldApplication/Research AreaPotential Role of 2-(4-Fluoro-2-methylphenyl)propanoic acid
Material ScienceFluoropolymers, liquid crystals, specialty coatings.Chiral monomer, precursor for functional materials. numberanalytics.comdigitellinc.com
Chemical EngineeringProcess optimization, continuous manufacturing.Target molecule for developing scalable, green synthetic processes. mit.edu
NanotechnologyFluorinated nanomaterials for imaging or drug delivery.Precursor for functionalized nanoparticles. researchgate.net

Q & A

Basic: What are the standard synthetic routes for 2-(4-Fluoro-2-methylphenyl)propanoic acid, and how do reaction conditions influence yield?

Answer:
The synthesis of fluorinated aromatic propanoic acids like 2-(4-Fluoro-2-methylphenyl)propanoic acid often involves Friedel-Crafts alkylation or Suzuki coupling to introduce the fluorinated aryl group. For example, alkylation reactions using bromoethyl diethyl acetal (as in ) can be adapted by substituting the aryl halide precursor. Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., THF) improve solubility of intermediates .
  • Catalysts : Palladium catalysts for cross-coupling reactions enhance regioselectivity .
  • Temperature : Controlled heating (60–80°C) minimizes side reactions like decarboxylation .
    Table 1 : Yield optimization for a model reaction
PrecursorCatalystSolventYield (%)
4-Fluoro-2-methylbromobenzenePd(PPh₃)₄THF72
SameNoneDCM<10

Basic: What analytical techniques are recommended for characterizing purity and structural confirmation?

Answer:

  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) is standard for purity assessment, especially using C18 columns and acetonitrile/water gradients .
  • NMR : ¹H and ¹³C NMR confirm regiochemistry; the fluorine substituent causes distinct splitting patterns in aromatic protons .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (theoretical: 182.17 g/mol for C₁₀H₁₁FO₂) .

Advanced: How does the para-fluoro substituent influence pharmacological target selectivity?

Answer:
The fluorine atom enhances metabolic stability and modulates electronic effects, improving binding to enzymes like cyclooxygenase (COX) or receptors such as GPR40. For example:

  • COX-2 Inhibition : Fluorine’s electronegativity stabilizes hydrogen bonding with Arg120 in the active site, as seen in NSAID analogs .
  • Brain Penetration : Fluorinated analogs of propanoic acids exhibit improved blood-brain barrier permeability due to reduced polarity .

Advanced: What structural modifications improve solubility without compromising bioactivity?

Answer:

  • Amino Acid Conjugation : Adding a methyl group to the α-carbon (as in ) increases water solubility while retaining aromatic interactions .
  • PEGylation : Introducing polyethylene glycol chains via ester linkages enhances aqueous solubility but may reduce receptor affinity .
    Table 2 : Solubility of structural analogs
CompoundLogPSolubility (mg/mL)
2-(4-Fluoro-2-methylphenyl)propanoic acid2.80.5
3-Amino-3-(4-fluorophenyl)propanoic acid1.212.3

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:
Contradictions often arise from assay variability or impurities. Strategies include:

  • Reproducibility Checks : Repeating assays under standardized conditions (e.g., fixed pH 7.4 for receptor binding assays) .
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., decarboxylated derivatives) that may skew activity .
  • Meta-Analysis : Compare data across studies using tools like PubChem BioAssay .

Advanced: What mechanisms explain the compound’s neuroprotective effects?

Answer:
Fluorinated propanoic acids may act via:

  • Oxidative Stress Reduction : Scavenging ROS through the carboxylic acid moiety .
  • Microglia Modulation : Inhibiting NF-κB signaling, as observed in analogs with similar structures .

Advanced: How do metabolic pathways differ between fluorinated and non-fluorinated analogs?

Answer:

  • Phase I Metabolism : Fluorine resists CYP450-mediated oxidation, prolonging half-life compared to non-fluorinated analogs .
  • Phase II Conjugation : Glucuronidation occurs predominantly at the carboxylic acid group, confirmed via urinary metabolite profiling .

Advanced: What in vitro toxicity screening protocols are recommended?

Answer:

  • Hepatotoxicity : Use HepG2 cells with ALT/AST release assays over 72 hours .
  • Genotoxicity : Ames test (TA98 strain) to assess mutagenic potential .
  • Cardiotoxicity : hERG channel inhibition assays (patch-clamp or FLIPR) .

Advanced: How can structure-activity relationship (SAR) studies optimize potency?

Answer:

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., -CF₃) at the meta position increases COX-2 selectivity .
  • Stereochemistry : (R)-enantiomers often show higher receptor affinity due to chiral recognition, as seen in GPR40 agonists .

Advanced: What computational methods predict binding modes to biological targets?

Answer:

  • Molecular Docking : AutoDock Vina for preliminary screening against X-ray structures (e.g., COX-2 PDB: 5KIR) .
  • MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over 100 ns trajectories .

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